MAB-CHMINACA-d4, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide-d4, is a synthetic cannabinoid compound classified under the category of new psychoactive substances. It is a deuterated analog of MAB-CHMINACA, which is recognized for its potent agonistic activity at the cannabinoid receptor type 1 (CB1). The compound was first reported in 2014 and has since been monitored due to its implications in toxicology and forensic science. The chemical structure of MAB-CHMINACA-d4 allows it to mimic the effects of natural cannabinoids, leading to its classification as a synthetic cannabinoid.
MAB-CHMINACA-d4 is synthesized for research purposes and is primarily utilized in forensic applications. It has been identified in various drug materials and biological samples, indicating its relevance in toxicological studies. The compound has been characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm its presence in seized substances and biological matrices .
The synthesis of MAB-CHMINACA-d4 involves several steps that typically include the formation of the indazole core followed by functionalization to introduce the carbamoyl and cyclohexylmethyl groups. A common method for synthesizing such compounds includes:
The synthesis is confirmed through various characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the desired product has been achieved .
MAB-CHMINACA-d4 has a molecular formula of C20H24D4N4O2, with a molecular weight of approximately 360.5 g/mol. The compound features an indazole ring system attached to a cyclohexylmethyl group and a carbamoyl moiety. The presence of deuterium atoms distinguishes this compound from its non-deuterated counterpart, providing unique properties for analytical detection.
The structural integrity and purity are typically assessed using high-resolution mass spectrometry and NMR techniques .
MAB-CHMINACA-d4 can undergo various chemical reactions typical of amides and indazoles, including:
These reactions are crucial for understanding the compound's stability and potential degradation pathways in biological systems .
MAB-CHMINACA-d4 acts primarily as an agonist at the CB1 receptor, with a reported binding affinity (Ki) of approximately 0.289 nM, indicating its potency compared to other cannabinoids. Upon binding to the CB1 receptor, it mimics the effects of endogenous cannabinoids like anandamide, leading to various psychoactive effects such as euphoria, altered perception, and potential impairment of motor functions.
The mechanism involves:
This mechanism highlights the potential risks associated with synthetic cannabinoids, particularly regarding their unpredictable pharmacological effects .
MAB-CHMINACA-d4 exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in analytical contexts .
MAB-CHMINACA-d4 serves multiple purposes within scientific research:
The compound's role in advancing our understanding of cannabinoid pharmacology underscores its significance in both research settings and public health monitoring .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: